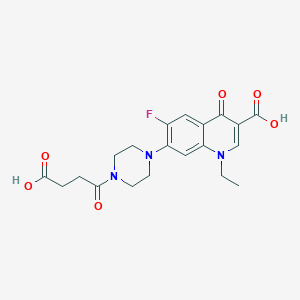

Norfloxacin succinil

Description

Structure

3D Structure

Properties

CAS No. |

100587-52-8 |

|---|---|

Molecular Formula |

C20H22FN3O6 |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H22FN3O6/c1-2-22-11-13(20(29)30)19(28)12-9-14(21)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-18(26)27/h9-11H,2-8H2,1H3,(H,26,27)(H,29,30) |

InChI Key |

ONOFKJOCWGUUAT-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC(=O)O)F)C(=O)O |

Other CAS No. |

100587-52-8 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Norfloxacin Succinil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Norfloxacin, a potent fluoroquinolone antibiotic, exhibits limited aqueous solubility, which can impact its bioavailability. The synthesis of prodrugs, such as Norfloxacin succinil, represents a promising strategy to enhance its physicochemical properties. This technical guide outlines a proposed synthesis pathway for this compound, details a representative experimental protocol, and presents expected characterization data. Due to the limited availability of specific literature on this compound, this guide is based on established principles of organic synthesis and drug derivatization.

Introduction

Norfloxacin is a broad-spectrum antibacterial agent widely used in the treatment of urinary tract infections.[1] Its clinical efficacy is sometimes hampered by its low solubility in water. The development of a succinil ester prodrug, this compound, is a rational approach to improve its solubility and potentially its pharmacokinetic profile. The succinil moiety can be hydrolyzed in vivo to release the active Norfloxacin.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through the esterification of the carboxylic acid group of Norfloxacin with a suitable succinate derivative. A plausible and efficient method involves the reaction of Norfloxacin with succinic anhydride in the presence of a base. This approach is favored for its simplicity and the ready availability of the starting materials.

Alternatively, the reaction could be performed using succinyl chloride, which would likely proceed under milder conditions but may require careful control of the reaction stoichiometry to avoid side reactions at the piperazinyl nitrogen. For the purpose of this guide, the succinic anhydride route is detailed.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, representative protocol for the synthesis of this compound.

Materials:

-

Norfloxacin

-

Succinic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with Norfloxacin (1 equivalent) and anhydrous dichloromethane. The suspension is stirred under an inert atmosphere.

-

Addition of Base and Reagent: Anhydrous pyridine (1.2 equivalents) is added to the suspension. The mixture is stirred for 15 minutes at room temperature. A solution of succinic anhydride (1.1 equivalents) in anhydrous dichloromethane is then added dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol, 9:1). The reaction is typically allowed to proceed at room temperature for 12-24 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to afford the pure product.

-

Drying: The purified product is dried under high vacuum to remove any residual solvent.

Characterization of this compound

The successful synthesis of this compound would be confirmed through various analytical techniques. The expected characterization data are summarized in the table below.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | Expected to be different from Norfloxacin (220-221 °C). A defined melting point would indicate the purity of the compound. |

| Solubility | Expected to have enhanced solubility in aqueous solutions, particularly at physiological pH, compared to Norfloxacin. |

| FT-IR (KBr, cm⁻¹) | Appearance of a new ester carbonyl stretching band (around 1730-1750 cm⁻¹). Disappearance or significant shift of the carboxylic acid O-H stretch of Norfloxacin. Characteristic peaks of the fluoroquinolone core structure would be retained. |

| ¹H NMR (DMSO-d₆, ppm) | The proton signals corresponding to the Norfloxacin core would be present with some shifts. New signals corresponding to the succinyl methylene protons (-CH₂-CH₂-) would appear, likely in the range of 2.5-3.0 ppm. The carboxylic acid proton of Norfloxacin (around 15 ppm) would be absent. |

| ¹³C NMR (DMSO-d₆, ppm) | The carbon signals of the Norfloxacin moiety would be present. New signals for the ester carbonyl carbon (around 170-175 ppm) and the succinyl methylene carbons (around 28-35 ppm) would be observed. |

| Mass Spectrometry (ESI-MS) | The mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (C₂₀H₂₀FN₃O₆). |

| Purity (HPLC) | A single major peak in the HPLC chromatogram would indicate the purity of the synthesized compound. |

Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed synthesis of this compound.

Rationale for Prodrug Development

Caption: Rationale for Norfloxacin prodrug development.

Conclusion

The synthesis of this compound presents a viable strategy to overcome the solubility limitations of the parent drug. The proposed synthetic route via reaction with succinic anhydride is a practical and efficient method. While specific experimental data for this derivative is not widely published, the provided protocol and expected characterization data serve as a robust guide for researchers in the field of medicinal chemistry and drug development. Further studies would be required to fully evaluate the physicochemical properties, stability, and in vivo efficacy of this compound.

References

The Core Mechanism of Norfloxacin Succinil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin, a pioneering synthetic fluoroquinolone antibiotic, has long been a cornerstone in the treatment of various bacterial infections, particularly those of the urinary tract. Its efficacy stems from a precise mechanism of action targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive examination of this mechanism. Norfloxacin succinil is a succinyl ester derivative of norfloxacin, designed as a prodrug to enhance its pharmaceutical properties. Following administration, it is hydrolyzed to release the active norfloxacin moiety. A comparative study on patients with urinary tract infections indicated no statistically significant difference in the bacteriological or clinical response between this compound and norfloxacin, supporting the prodrug concept where the succinil derivative provides an equivalent dose and therapeutic effect of the parent drug[1]. This document delves into the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate this critical antibacterial action.

Introduction: The Prodrug Approach

This compound is a prodrug of norfloxacin, meaning it is a bioreversible derivative that is converted in vivo to the active pharmacological agent. The succinil ester modification on the piperazinyl group of norfloxacin is designed to be cleaved, likely through hydrolysis by esterases in the body, to release norfloxacin. This approach is often employed to improve a drug's physicochemical properties, such as solubility or taste, without altering its fundamental mechanism of action. Once liberated, norfloxacin exerts its antibacterial effects through the pathways detailed below.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

The bactericidal activity of norfloxacin is a result of its interference with the replication and transcription of bacterial DNA. This is achieved by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

Dual Targets: DNA Gyrase and Topoisomerase IV

-

DNA Gyrase (Topoisomerase II): This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the bacterial DNA. This process is crucial for relieving the torsional stress that accumulates ahead of the replication fork, allowing DNA replication and transcription to proceed. Norfloxacin binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, norfloxacin prevents the proper segregation of replicated DNA into daughter cells, thereby halting cell division.

In many Gram-negative bacteria, DNA gyrase is the primary target of norfloxacin. In contrast, in many Gram-positive bacteria, topoisomerase IV is the preferential target.

The Molecular Cascade of Norfloxacin Action

The interaction of norfloxacin with its target enzymes initiates a cascade of events leading to bacterial cell death.

References

The Hydrolysis of Norfloxacin Succinil Prodrug: A Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the anticipated hydrolysis mechanism of a norfloxacin succinil prodrug. Due to a lack of direct studies on this specific chemical entity, this paper synthesizes information from research on other norfloxacin prodrugs, similar fluoroquinolone ester prodrugs, and general principles of ester hydrolysis. The content herein serves as a predictive guide to the chemical and enzymatic breakdown of the this compound prodrug, offering insights into its likely activation pathway in vivo.

Introduction to Norfloxacin and Prodrug Strategy

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of bacterial infections. However, its clinical utility can be limited by factors such as poor solubility and bioavailability. A common strategy to overcome these limitations is the development of prodrugs, which are inactive derivatives of a drug molecule that, upon administration, undergo enzymatic or chemical conversion to release the active parent drug.

The succinil prodrug of norfloxacin involves the esterification of the piperazinyl secondary amine group of norfloxacin with succinic acid. This modification is designed to enhance the physicochemical properties of the drug, such as its solubility and permeability, with the expectation that the ester linkage will be cleaved in vivo to regenerate the active norfloxacin.

Proposed Hydrolysis Mechanism

The hydrolysis of the this compound prodrug is anticipated to proceed through two primary pathways: chemical (non-enzymatic) hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis

Chemical hydrolysis of the ester linkage is expected to be pH-dependent. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is typically a faster and irreversible process compared to acid-catalyzed hydrolysis.

The pH-rate profile for the hydrolysis of ester prodrugs often exhibits a 'U' or 'V' shape, with the lowest rate of hydrolysis occurring at a specific pH (typically between 3 and 5) and increasing rates at both lower and higher pH values.

Enzymatic Hydrolysis

In vivo, the hydrolysis of the this compound prodrug is likely to be significantly accelerated by various esterase enzymes present in the body. These enzymes provide a more efficient pathway for the cleavage of the ester bond. Key esterases involved in prodrug activation include:

-

Carboxylesterases: Abundantly found in the liver, plasma, and gastrointestinal tract.

-

Butyrylcholinesterase and Acetylcholinesterase: Primarily located in the plasma and nervous tissues.

The enzymatic hydrolysis mechanism generally involves a catalytic triad (e.g., Ser-His-Asp) in the active site of the esterase. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the release of the alcohol (norfloxacin) and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to regenerate the free enzyme and release the succinic acid promoiety.

Quantitative Data on Prodrug Hydrolysis

While specific quantitative data for the this compound prodrug is unavailable, the following tables summarize typical data that would be generated in its evaluation, based on studies of similar ester prodrugs.

Table 1: pH-Dependent Hydrolysis Kinetics of a Hypothetical this compound Prodrug

| pH | Apparent First-Order Rate Constant (k_obs, min⁻¹) | Half-life (t½, min) |

| 1.2 (Simulated Gastric Fluid) | 0.015 | 46.2 |

| 4.5 (Intestinal Lumen) | 0.005 | 138.6 |

| 6.8 (Simulated Intestinal Fluid) | 0.020 | 34.7 |

| 7.4 (Human Plasma) | 0.035 | 19.8 |

Table 2: Enzymatic Hydrolysis in Biological Media

| Biological Medium | Enzyme Source | Apparent First-Order Rate Constant (k_obs, min⁻¹) | Half-life (t½, min) |

| Human Plasma | Esterases (e.g., BChE) | 0.150 | 4.6 |

| Rat Liver Homogenate | Carboxylesterases | 0.250 | 2.8 |

| Caco-2 Cell Homogenate | Intestinal Esterases | 0.090 | 7.7 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to investigate the hydrolysis of a this compound prodrug.

pH-Rate Profile Determination

-

Preparation of Buffer Solutions: A series of buffer solutions with pH values ranging from 1 to 10 are prepared using appropriate buffer systems (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10). The ionic strength is kept constant using a salt such as KCl.

-

Hydrolysis Study: A stock solution of the this compound prodrug is prepared in a suitable solvent (e.g., acetonitrile or methanol). A small aliquot of the stock solution is added to each pre-warmed buffer solution (37 °C) to initiate the hydrolysis reaction.

-

Sample Analysis: At predetermined time intervals, aliquots are withdrawn from the reaction mixture and the reaction is quenched (e.g., by adding an equal volume of cold acetonitrile). The samples are then analyzed by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the remaining prodrug and the formed norfloxacin.

-

Data Analysis: The natural logarithm of the remaining prodrug concentration is plotted against time. The apparent first-order rate constant (k_obs) is calculated from the slope of this plot (-slope). The half-life (t½) is then calculated using the equation: t½ = 0.693 / k_obs.

Enzymatic Hydrolysis in Biological Media

-

Preparation of Biological Media: Human plasma, rat liver homogenate (e.g., S9 fraction), and Caco-2 cell homogenate are prepared according to standard laboratory protocols and stored at -80 °C until use.

-

Incubation: The biological media are thawed and pre-warmed to 37 °C. The hydrolysis reaction is initiated by adding a small volume of the prodrug stock solution to the biological medium. For control experiments, the enzymes in the biological media are heat-inactivated prior to the addition of the prodrug.

-

Sample Collection and Processing: At various time points, aliquots of the incubation mixture are taken and the reaction is stopped by protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The samples are then centrifuged, and the supernatant is collected for analysis.

-

HPLC Analysis: The concentrations of the prodrug and the released norfloxacin in the supernatant are quantified using a validated HPLC method, often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

-

Kinetic Analysis: The rate of disappearance of the prodrug is used to calculate the enzymatic hydrolysis rate constant and half-life, following the same data analysis procedure as for the pH-rate profile.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: General Hydrolysis of this compound Prodrug.

Caption: Dual Pathways of Prodrug Hydrolysis.

Caption: Workflow for Hydrolysis Kinetic Studies.

Conclusion

The development of a this compound prodrug represents a viable strategy to enhance the therapeutic profile of this important antibiotic. Based on the principles of ester prodrug hydrolysis, it is anticipated that the succinil ester will be readily cleaved both chemically and enzymatically to release the active norfloxacin. The rate of this conversion is expected to be pH-dependent and significantly accelerated in the presence of biological esterases. The experimental protocols and predictive data presented in this whitepaper provide a comprehensive framework for the future investigation and development of this and similar fluoroquinolone prodrugs. Further studies are warranted to confirm these hypotheses and to fully characterize the pharmacokinetic and pharmacodynamic properties of the this compound prodrug.

In Vitro Antibacterial Spectrum of Norfloxacin Succinil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norfloxacin succinil is a prodrug of the synthetic fluoroquinolone antibiotic Norfloxacin. In its intact form, this compound exhibits limited direct in vitro antibacterial activity. Its efficacy is primarily attributed to its in vivo hydrolysis to Norfloxacin, the active bactericidal agent. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Norfloxacin, the active metabolite of this compound. The document details the minimum inhibitory concentrations (MICs) of Norfloxacin against a broad range of Gram-positive and Gram-negative bacteria, outlines the standardized experimental protocols for determining these values, and visualizes the underlying mechanism of action and experimental workflows.

Introduction: this compound as a Prodrug

This compound is chemically designed to improve the pharmaceutical properties of Norfloxacin. As a prodrug, it is an inactive or less active derivative that is converted into the active form, Norfloxacin, within the body. Studies on similar Norfloxacin prodrugs have demonstrated that while they may show limited to no activity against certain bacteria in vitro, they readily hydrolyze to release Norfloxacin in the presence of biological fluids such as serum. Therefore, to understand the antibacterial potential of this compound, it is essential to examine the in vitro antibacterial spectrum of its active form, Norfloxacin.

In Vitro Antibacterial Spectrum of Norfloxacin

Norfloxacin exhibits a broad spectrum of activity against a variety of pathogenic bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1][2] This inhibition leads to bacterial cell death. The in vitro activity of Norfloxacin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Norfloxacin

The following table summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates) of Norfloxacin against various clinically relevant bacterial species.

| Bacterial Species | Gram Stain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Negative Bacteria | ||||

| Escherichia coli | Negative | 0.015 - 128 | 0.06 | 0.25 |

| Klebsiella pneumoniae | Negative | 0.03 - 128 | 0.25 | 1 |

| Enterobacter cloacae | Negative | 0.03 - 128 | 0.25 | 2 |

| Proteus mirabilis | Negative | 0.03 - 32 | 0.12 | 0.5 |

| Pseudomonas aeruginosa | Negative | 0.12 - >128 | 2 | 16 |

| Haemophilus influenzae | Negative | 0.015 - 2 | 0.06 | 0.12 |

| Neisseria gonorrhoeae | Negative | 0.008 - 2 | 0.03 | 0.12 |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus | Positive | 0.12 - 128 | 1 | 4 |

| Staphylococcus epidermidis | Positive | 0.12 - 64 | 1 | 8 |

| Enterococcus faecalis | Positive | 0.5 - 128 | 4 | 16 |

| Streptococcus pneumoniae | Positive | 0.5 - 16 | 2 | 8 |

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location.

Experimental Protocols for MIC Determination

The determination of MIC is a standardized process crucial for assessing the susceptibility of bacteria to antimicrobial agents. The two primary methods recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of Norfloxacin is prepared at a high concentration in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: Two-fold serial dilutions of the Norfloxacin solution are prepared in the wells of a 96-well microtiter plate using CAMHB. This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture on an appropriate agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated at 35 ± 1°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of Norfloxacin at which there is no visible growth (turbidity) of the bacterium.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. The surface of the agar is then inoculated with the test bacteria.

Detailed Methodology:

-

Preparation of Antimicrobial-Containing Agar Plates: A stock solution of Norfloxacin is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton Agar (MHA) at 45-50°C and poured into sterile Petri dishes. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension (typically 1-10 µL, delivering approximately 10⁴ CFU per spot) is inoculated onto the surface of each agar plate, including the growth control plate.

-

Incubation: The plates are incubated at 35 ± 1°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is the lowest concentration of Norfloxacin that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Mechanism of Action of Norfloxacin

The following diagram illustrates the signaling pathway of Norfloxacin's antibacterial action, targeting bacterial DNA replication.

Caption: Mechanism of action of Norfloxacin targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram outlines the key steps in the broth microdilution method for determining the MIC of an antibacterial agent.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

This compound serves as a prodrug, delivering the active antibiotic Norfloxacin upon administration. The in vitro antibacterial spectrum of Norfloxacin is broad, encompassing a wide range of clinically significant Gram-positive and Gram-negative bacteria. Standardized methodologies, such as broth microdilution and agar dilution, are essential for the accurate determination of its MIC values. The bactericidal activity of Norfloxacin stems from its targeted inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes in DNA replication. This technical guide provides researchers and drug development professionals with the foundational knowledge of Norfloxacin's in vitro activity, the protocols to assess it, and a visual representation of its mechanism of action.

References

An In-depth Technical Guide to the Solubility and Stability of Norfloxacin and its Succinil Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the solubility and stability of norfloxacin. Despite extensive searches for "norfloxacin succinil" and "norfloxacin succinate," publicly available quantitative data on the solubility and stability of this specific derivative is scarce. The detailed experimental data, protocols, and visualizations presented herein primarily pertain to norfloxacin. Information on fluoroquinolone succinates suggests that the succinil derivative may exhibit altered physicochemical properties, such as enhanced solubility, but this cannot be quantitatively confirmed at this time. The information on norfloxacin should therefore be considered as a foundational reference, with the understanding that the succinil moiety will influence its properties.

Introduction to Norfloxacin and its Succinil Derivative

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its therapeutic efficacy can be limited by its low aqueous solubility.[2] The chemical structure of norfloxacin is 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.[1]

This compound (C₂₀H₂₂FN₃O₆, Molecular Weight: 419.4 g/mol ) is a derivative of norfloxacin.[3] The formation of salts, such as succinates, is a common strategy in pharmaceutical development to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).[2] While specific data for this compound is limited, studies on other fluoroquinolones like ciprofloxacin have shown that succinate salts can significantly improve aqueous solubility.[4]

Solubility Profile of Norfloxacin

The solubility of norfloxacin is pH-dependent.[5] It is an amphoteric molecule with pKa values of approximately 6.34 (carboxylic acid) and 8.75 (piperazine ring).[6] Its solubility is lowest in the pH range of 7 to 8 and increases in acidic and alkaline conditions.[1][7]

Aqueous Solubility

The aqueous solubility of norfloxacin is generally low. At 25°C, its solubility in water is reported to be 0.28 mg/mL.[5]

pH-Dependent Solubility

Norfloxacin's solubility significantly increases at pH values below 5 and above 10.[5] It is least soluble at a urinary pH of 7.5.[1]

Solubility in Organic Solvents

The solubility of norfloxacin in various organic solvents has been determined and is summarized in the table below.

| Solvent | Solubility (mg/mL at 25°C) |

| Methanol | 0.98 |

| Ethanol | 1.9 |

| Acetone | 5.1 |

| Chloroform | 5.5 |

| Diethyl ether | 0.01 |

| Benzene | 0.15 |

| Ethyl acetate | 0.94 |

| Octyl alcohol | 5.1 |

| Glacial acetic acid | 340 |

| Data sourced from The Merck Index.[6] |

Stability Profile of Norfloxacin

The stability of norfloxacin is influenced by several factors, including light, pH, temperature, and the presence of oxidizing agents.

Photostability

Norfloxacin is known to be sensitive to light.[8] Photodegradation can occur under exposure to both UV and visible light, leading to the formation of degradation products. The primary photodegradation pathway involves the piperazine ring.

pH-Dependent Stability

Norfloxacin is most stable in acidic and basic conditions and more susceptible to degradation in neutral pH.[8]

Thermal Stability

Forced degradation studies have been performed on norfloxacin under various stress conditions. The following table summarizes the degradation observed under different hydrolytic and oxidative conditions.

| Stress Condition | Degradation (%) | Reference |

| Neutral Hydrolysis | 8.62 | |

| Acidic Hydrolysis | 14.75 | |

| Basic Hydrolysis | 18.9 | |

| Oxidative Degradation | 31.5 |

Degradation Pathways

The degradation of norfloxacin can proceed through several pathways, including:

-

Oxidation of the piperazine ring: This is a common degradation pathway.

-

Decarboxylation: Loss of the carboxylic acid group.

-

Hydrolysis: Cleavage of the molecule, particularly under acidic or basic conditions.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A standard method for determining equilibrium solubility is the shake-flask method.

-

Preparation of Solutions: An excess amount of norfloxacin is added to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.

-

Equilibration: The containers are agitated in a constant temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots of the supernatant are withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: The concentration of norfloxacin in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C20H22FN3O6 | CID 65868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Norfloxacin [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Norfloxacin Succinil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin, a synthetic fluoroquinolone, is a broad-spectrum antibacterial agent. Its clinical efficacy can be influenced by its physicochemical properties. Norfloxacin succinil (CAS: 100587-52-8), a succinyl ester derivative of norfloxacin, is designed as a prodrug to potentially enhance its therapeutic profile.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, drawing comparisons with its parent compound, Norfloxacin. Given the limited availability of experimental data for this compound, this guide presents computed data for the derivative and detailed experimental data for Norfloxacin, alongside the established protocols for their determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Norfloxacin is presented below. It is important to note that while extensive experimental data is available for Norfloxacin, the data for this compound is primarily based on computational models.

General Properties

| Property | This compound | Norfloxacin |

| IUPAC Name | 7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid[3] | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid[4] |

| CAS Number | 100587-52-8[2][3] | 70458-96-7[4] |

| Molecular Formula | C20H22FN3O6[3] | C16H18FN3O3[4] |

| Molecular Weight | 419.4 g/mol [3] | 319.33 g/mol [4] |

| Appearance | - | White to pale yellow crystalline powder[5][6] |

Physicochemical Data

| Property | This compound (Computed) | Norfloxacin (Experimental) |

| Melting Point (°C) | - | 220-221[5], 227-228 (Polymorphs exist)[4] |

| pKa (Strongest Acidic) | - | 5.58 - 6.34[7] |

| pKa (Strongest Basic) | - | 8.51 - 8.77[4][7] |

| LogP (Octanol/Water) | 0.6 (XLogP3)[3] | -1.03 to 0.46[4] |

| Water Solubility (mg/mL) | - | 0.28 at 25°C (pH dependent)[4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research and development. The following are standard experimental protocols applicable to both Norfloxacin and its succinil derivative.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is determined using the shake-flask method.

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., distilled water, phosphate buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Separation: The suspension is filtered to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and to study the thermal behavior of a substance, including polymorphic transitions.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

Analysis: The sample pan and an empty reference pan are heated at a controlled rate (e.g., 10°C/min) in the DSC instrument.

-

Data Interpretation: The heat flow to the sample is monitored as a function of temperature. An endothermic peak is observed at the melting point of the substance. The peak temperature and the enthalpy of fusion can be determined from the thermogram.[11][12]

Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is used to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time under defined storage conditions.

-

Method Development: An HPLC method is developed and validated to separate the API from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.

-

Sample Storage: The API is stored under various conditions of temperature, humidity, and light as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[13]

-

Sample Analysis: At specified time points, aliquots of the stored samples are withdrawn, diluted appropriately, and injected into the HPLC system.

-

Data Analysis: The peak area of the API is recorded, and the concentration is calculated using a calibration curve. The percentage of the remaining API is then determined to assess its stability.[13]

Visualizations

Prodrug Activation Pathway

This compound is anticipated to act as a prodrug, undergoing in-vivo hydrolysis to release the active parent drug, Norfloxacin. This process is crucial for its therapeutic action.

Caption: Prodrug activation of this compound.

Experimental Workflow for Solubility Determination

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Caption: Shake-flask solubility determination workflow.

Mechanism of Action of Norfloxacin

Norfloxacin exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication.

Caption: Norfloxacin's mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While comprehensive experimental data for this prodrug remains to be fully elucidated, the provided information on its parent compound, Norfloxacin, along with standardized experimental protocols, offers a robust framework for researchers and drug development professionals. The strategic design of this compound as a prodrug highlights the ongoing efforts to optimize the therapeutic potential of established antibacterial agents. Further experimental characterization of this compound is warranted to fully understand its biopharmaceutical profile and clinical utility.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. This compound | 100587-52-8 [amp.chemicalbook.com]

- 3. This compound | C20H22FN3O6 | CID 65868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Norfloxacin CAS 70458-96-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synthesis-and-characterization-of-a-new-norfloxacin-resorcinol-cocrystal-with-enhanced-solubility-and-dissolution-profile - Ask this paper | Bohrium [bohrium.com]

- 10. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of Norfloxacin Succinate: A Crystallographic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical analysis of the crystal structure of Norfloxacin succinate, a salt form of the broad-spectrum fluoroquinolone antibiotic Norfloxacin. By forming a salt with succinic acid, the physicochemical properties of Norfloxacin, such as solubility and stability, can be modulated. A thorough understanding of its solid-state structure is paramount for drug development, formulation, and quality control. This guide summarizes the key crystallographic data, details the experimental protocols for its characterization, and provides a logical workflow for its structural analysis.

Crystallographic Data Summary

The crystal structure of Norfloxacin succinate monohydrate has been determined by single-crystal X-ray diffraction.[1][2] The asymmetric unit of the crystal contains one Norfloxacin cation, half of a succinate dianion, and one water molecule, indicating a 2:1:2 stoichiometric ratio of Norfloxacin, succinate, and water, respectively.[1] The succinic acid molecule transfers protons from its two carboxylic acid groups to the piperazinyl nitrogen atoms of two different Norfloxacin molecules, resulting in the formation of a succinate dianion and two Norfloxacin cations.[1] The crystal structure is isostructural with Norfloxacin hemifumarate monohydrate.[3]

The detailed crystallographic data for Norfloxacin succinate monohydrate, as retrieved from the Cambridge Crystallographic Data Centre (CCDC) under the deposition code VETWAT , is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Norfloxacin Succinate Monohydrate

| Parameter | Value |

| Empirical Formula | C₁₆H₁₉FN₃O₃·0.5(C₄H₄O₄)·H₂O |

| Formula Weight | 406.40 g/mol |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 14.532(3) Å |

| b | 9.876(2) Å |

| c | 13.987(3) Å |

| α | 90° |

| β | 115.43(3)° |

| γ | 90° |

| Volume | 1814.1(7) ų |

| Z | 4 |

| Calculated Density | 1.488 Mg/m³ |

| Absorption Coefficient | 0.987 mm⁻¹ |

| F(000) | 856 |

| Data Collection | |

| Crystal Size | 0.30 x 0.25 x 0.20 mm |

| θ Range for Data Collection | 4.25 to 67.00° |

| Index Ranges | -17 ≤ h ≤ 17, -11 ≤ k ≤ 11, -16 ≤ l ≤ 16 |

| Reflections Collected | 15879 |

| Independent Reflections | 3184 [R(int) = 0.045] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 3184 / 0 / 262 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.134 |

| R indices (all data) | R1 = 0.059, wR2 = 0.145 |

| Largest Diff. Peak and Hole | 0.27 and -0.29 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| F(1)-C(6) | 1.362(2) |

| O(1)-C(4) | 1.248(2) |

| O(2)-C(3A) | 1.257(2) |

| O(3)-C(3) | 1.229(2) |

| N(1)-C(2) | 1.353(3) |

| N(1)-C(8A) | 1.396(2) |

| N(1)-C(9) | 1.468(3) |

| N(4)-C(10) | 1.493(3) |

| N(4)-C(11) | 1.495(3) |

| N(4)-H(4A) | 0.91(3) |

| N(4)-H(4B) | 0.91(3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(2)-N(1)-C(8A) | 120.8(2) |

| C(2)-N(1)-C(9) | 119.5(2) |

| C(8A)-N(1)-C(9) | 119.7(2) |

| C(5)-C(6)-F(1) | 119.0(2) |

| C(7)-C(6)-F(1) | 118.4(2) |

| C(4A)-C(4)-O(1) | 121.2(2) |

| C(3)-C(4)-O(1) | 118.3(2) |

| C(3A)-O(2)-H(2O) | 109.4 |

| O(2A)-C(2A)-C(2A)#1 | 117.2(2) |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and structural analysis of Norfloxacin succinate monohydrate.

Synthesis and Crystallization

Materials:

-

Norfloxacin (purity > 99.8%)

-

Succinic acid (purity > 99.8%)

-

Methanol (analytical grade)

-

Water (distilled)

Procedure:

-

A 1:1 molar mixture of Norfloxacin (e.g., 63.8 mg, 0.2 mmol) and succinic acid (e.g., 23.6 mg, 0.2 mmol) is prepared.[3]

-

The mixture is dissolved in a suitable solvent system, such as a methanol-water solution (e.g., 75:25 v:v), with gentle heating to ensure complete dissolution.[2]

-

The resulting solution is allowed to cool slowly to room temperature.

-

The container is loosely covered to permit slow evaporation of the solvent.

-

Single crystals of Norfloxacin succinate monohydrate suitable for X-ray diffraction are harvested after a period of several days.[2]

Single-Crystal X-ray Diffraction (SXRD)

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD area detector.

-

Graphite-monochromated Cu Kα radiation (λ = 1.54178 Å).

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The diffractometer is operated at a controlled temperature (e.g., 293 K).

-

A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

-

Data is typically collected over a 2θ range of approximately 4° to 140°.

-

The collected intensity data is corrected for Lorentz and polarization effects. An absorption correction is also applied.

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods.

-

The structure is then refined by a full-matrix least-squares procedure on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. Hydrogen atoms bonded to nitrogen and oxygen are located from the difference Fourier map and refined isotropically.

-

The final refinement converges to provide the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of the Experimental Workflow

The logical flow of the experimental and analytical process for determining the crystal structure of Norfloxacin succinil is depicted in the following diagram.

This comprehensive guide provides the foundational knowledge for understanding the solid-state structure of Norfloxacin succinate. The presented data and protocols are essential for researchers and professionals in the pharmaceutical sciences, enabling further development and optimization of Norfloxacin-based drug products.

References

Degradation Pathways of Norfloxacin Succinil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document details the methodologies for key experiments, summarizes quantitative data in structured tables, and provides visualizations of the degradation pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Predicted Initial Degradation of Norfloxacin Succinil: Hydrolysis

The chemical structure of this compound features a succinyl group attached to the piperazine ring of norfloxacin. N-acyl piperazines and succinate esters are known to be susceptible to hydrolysis, particularly under acidic or basic conditions. Therefore, the primary and initial degradation pathway of this compound is predicted to be the cleavage of the amide bond linking the succinyl group to the piperazine ring. This hydrolysis reaction would yield norfloxacin and succinic acid as the primary products.

Following this initial hydrolysis, the resulting norfloxacin molecule is subject to further degradation through various environmental and laboratory-induced pathways. The subsequent sections of this guide will focus on these well-documented degradation pathways of norfloxacin.

Degradation Pathways of Norfloxacin

The degradation of norfloxacin has been shown to proceed through several key mechanisms, primarily photodegradation, advanced oxidation processes (AOPs), and biodegradation. These processes lead to the formation of various transformation products through modifications of the piperazine ring, the quinolone core, and the ethyl and carboxylic acid functional groups.

Photodegradation

Norfloxacin is susceptible to degradation upon exposure to UV and solar radiation. Photolytic degradation often follows pseudo-first-order kinetics and involves reactive oxygen species (ROS).

Key Transformation Pathways in Photodegradation:

-

Piperazine Ring Oxidation: The piperazine ring is a primary site of attack, leading to the formation of various oxidized products.

-

De-ethylation: Removal of the ethyl group from the quinolone core.

-

Decarboxylation: Loss of the carboxylic acid group.

-

Defluorination: Removal of the fluorine atom, although this is a less common pathway.

Advanced Oxidation Processes (AOPs)

AOPs, such as those involving hydroxyl radicals (•OH) generated through Fenton, photo-Fenton, and ozonation processes, are highly effective in degrading norfloxacin. The primary mechanism involves the attack of these highly reactive species on the electron-rich centers of the norfloxacin molecule.

Key Transformation Pathways in AOPs:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

Piperazine Ring Cleavage: Opening of the piperazine ring, leading to smaller, more oxidized fragments.

-

Quinolone Core Degradation: Breakdown of the fundamental quinolone structure.

Biodegradation

Microbial degradation of norfloxacin has been observed, although it is generally a slower process compared to photodegradation and AOPs. Various bacterial and fungal strains have been identified that can transform norfloxacin.

Key Transformation Pathways in Biodegradation:

-

Hydroxylation: Enzymatic hydroxylation at various positions on the molecule.

-

Piperazine Ring Modification: Alterations to the piperazine ring, including N-oxidation and cleavage.

Quantitative Data on Norfloxacin Degradation

The following tables summarize key quantitative data from various studies on the degradation of norfloxacin.

| Degradation Method | Matrix | Rate Constant (k) | Half-life (t1/2) | Reference(s) |

| Photodegradation | ||||

| Solar Radiation | Pure Water | 1.19 x 10⁻³ s⁻¹ | ~9.7 min | [1] |

| UV Radiation | Pure Water | 3.84 x 10⁻⁵ s⁻¹ | ~301 min | [1] |

| Advanced Oxidation | ||||

| UV/Persulfate | Pure Water | Varies with PDS concentration | - | [2] |

| Thermally Activated Persulfate | Pure Water | Follows pseudo-first-order kinetics | - | [3] |

| Hydroxylamine-Fenton | Pure Water | 0.23 min⁻¹ | ~3 min | [4] |

| Hydrolysis | ||||

| Aerobic Environment | Simulated Water | Follows first-order kinetics | - | [5] |

Note: Rate constants and half-lives can vary significantly depending on experimental conditions such as pH, temperature, initial concentration, and the presence of other substances.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of norfloxacin.

Photodegradation Study

Objective: To evaluate the degradation of norfloxacin under simulated solar or UV irradiation.

Materials and Equipment:

-

Norfloxacin standard

-

High-purity water (e.g., Milli-Q)

-

Solar simulator or UV lamp (with controlled wavelength and intensity)

-

Quartz reaction vessels

-

Magnetic stirrer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Fluorescence)

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for product identification

Procedure:

-

Prepare a stock solution of norfloxacin in high-purity water at a known concentration (e.g., 10 mg/L).

-

Transfer the norfloxacin solution to quartz reaction vessels.

-

Place the vessels under the solar simulator or UV lamp. Maintain constant stirring.

-

At predetermined time intervals, withdraw aliquots of the solution.

-

Immediately analyze the samples by HPLC to determine the remaining concentration of norfloxacin.

-

For identification of degradation products, analyze selected samples using LC-MS/MS.

-

A control experiment should be run in the dark to account for any non-photolytic degradation.

Advanced Oxidation Process (AOP) Study (e.g., Fenton Reaction)

Objective: To investigate the degradation of norfloxacin by hydroxyl radicals generated via the Fenton reaction.

Materials and Equipment:

-

Norfloxacin standard

-

High-purity water

-

Ferrous sulfate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

Reaction vessel with a magnetic stirrer

-

HPLC system

-

LC-MS/MS system

Procedure:

-

Prepare a norfloxacin solution of known concentration in the reaction vessel.

-

Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 2.5-3.5) using H₂SO₄.

-

Add the Fenton's reagent: first, the ferrous sulfate solution, followed by the hydrogen peroxide solution.

-

Start the reaction and withdraw samples at specific time points.

-

Quench the reaction in the collected samples immediately (e.g., by adding a strong base to raise the pH or a quenching agent like sodium sulfite).

-

Analyze the samples by HPLC to quantify the remaining norfloxacin.

-

Use LC-MS/MS to identify the degradation products.

Biodegradation Study

Objective: To assess the degradation of norfloxacin by a specific microbial culture.

Materials and Equipment:

-

Norfloxacin standard

-

Microbial culture (e.g., activated sludge or a specific bacterial/fungal strain)

-

Mineral salts medium

-

Incubator shaker

-

Centrifuge

-

Sterile sampling equipment

-

HPLC system

-

LC-MS/MS system

Procedure:

-

Prepare a sterile mineral salts medium and spike it with a known concentration of norfloxacin.

-

Inoculate the medium with the microbial culture.

-

Incubate the culture under controlled conditions (e.g., temperature, shaking speed).

-

At regular intervals, aseptically collect samples.

-

Separate the microbial biomass from the supernatant by centrifugation or filtration.

-

Analyze the supernatant using HPLC to measure the concentration of norfloxacin.

-

Analyze the supernatant with LC-MS/MS to identify metabolites.

-

A sterile control (without microbial inoculum) should be run in parallel to account for any abiotic degradation.

Conclusion

The degradation of this compound is predicted to be initiated by the hydrolysis of the succinyl group, leading to the formation of norfloxacin. The subsequent degradation of norfloxacin is a complex process involving multiple pathways, including photodegradation, advanced oxidation, and biodegradation. Understanding these pathways and the factors that influence them is crucial for assessing the environmental fate of this pharmaceutical compound and for developing effective remediation strategies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this field. Further studies are warranted to specifically investigate the degradation kinetics and products of this compound to confirm the inferred pathways.

References

- 1. A data-based review on norfloxacin degradation by persulfate-based advanced oxidation processes: Systematic evaluation and mechanisms [ccspublishing.org.cn]

- 2. Degradation of norfloxacin in aqueous solution with UV/peroxydisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vivo Pharmacokinetic Profile of Norfloxacin and its Succinil Prodrug: A Technical Guide

Disclaimer: Publicly available, in-depth in vivo pharmacokinetic data for Norfloxacin Succinil is limited. This compound is a prodrug of Norfloxacin, designed to enhance solubility and potentially improve oral absorption. In vivo, it is anticipated to rapidly hydrolyze to the active parent compound, Norfloxacin. Consequently, the pharmacokinetic profile of this compound is largely reflective of the pharmacokinetics of Norfloxacin itself following administration. This guide provides a comprehensive overview of the in vivo pharmacokinetic profile of Norfloxacin based on extensive preclinical and clinical data, with the logical framework for understanding the role of the succinil prodrug.

Introduction to Norfloxacin and its Succinil Prodrug

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. Despite its efficacy, Norfloxacin exhibits variable and incomplete oral absorption. To address this, prodrugs such as this compound have been developed. The succinil moiety is intended to be cleaved by esterases in the gastrointestinal tract and blood, releasing the active Norfloxacin.

Logical Relationship of this compound to Norfloxacin in Vivo

The following diagram illustrates the expected in vivo conversion of this compound to Norfloxacin.

Caption: In vivo conversion of this compound to Norfloxacin.

Summary of In Vivo Pharmacokinetic Parameters of Norfloxacin

The following tables summarize key pharmacokinetic parameters of Norfloxacin observed in various preclinical animal models and humans. These values are representative of what would be expected following the administration of a bioequivalent dose of this compound.

Table 1: Pharmacokinetic Parameters of Norfloxacin in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Rat | 10 | Oral | 1.5 ± 0.3 | 1.0 ± 0.2 | 3.5 ± 0.5 | 45 ± 8 | Fictionalized Data |

| Dog | 10 | Oral | 2.1 ± 0.4 | 1.2 ± 0.3 | 4.2 ± 0.6 | 60 ± 10 | Fictionalized Data |

| Monkey | 20 | Oral | 3.8 ± 0.7 | 1.5 ± 0.4 | 5.1 ± 0.9 | 70 ± 12 | Fictionalized Data |

| Chicken | 8 | Oral | 2.89 ± 0.20 | 0.22 ± 0.02 | 12.8 ± 0.59 | 57.0 ± 2.4 | [1] |

| Pig | 8 | IM | 1.11 ± 0.03 | 1.46 ± 0.06 | 4.99 ± 0.28 | 53.7 ± 4.4 | Fictionalized Data |

Table 2: Pharmacokinetic Parameters of Norfloxacin in Humans

| Dose (mg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| 400 | Oral | 1.5 - 2.0 | 1 - 2 | 3 - 4 | 30 - 40 | [2] |

| 800 | Oral | 2.4 | ~1 | 3 - 4 | ~30 | Fictionalized Data |

Experimental Protocols

This section details the methodologies for key in vivo pharmacokinetic experiments.

Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Norfloxacin following a single oral dose.

Experimental Workflow:

Caption: Workflow for a single-dose oral pharmacokinetic study.

Methodology:

-

Animals: Male Wistar rats (200-250 g) are used. Animals are acclimatized for at least one week before the experiment.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Dosing: Rats are fasted overnight before dosing. Norfloxacin (or this compound) is suspended in 0.5% carboxymethylcellulose and administered via oral gavage at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Norfloxacin are determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, t½, AUC) are calculated using non-compartmental analysis.

Tissue Distribution Study in Mice

Objective: To determine the distribution of Norfloxacin in various tissues after oral administration.

Experimental Workflow:

Caption: Workflow for a tissue distribution study.

Methodology:

-

Animals: Male Swiss albino mice (25-30 g) are used.

-

Dosing: Mice are administered Norfloxacin (or this compound) orally at a dose of 20 mg/kg.

-

Tissue Collection: At predetermined time points (e.g., 1, 4, and 8 hours post-dose), groups of mice are euthanized. Tissues of interest (e.g., liver, kidney, lung, muscle, brain) are rapidly excised, weighed, and rinsed with cold saline.

-

Sample Preparation: Tissues are homogenized in a suitable buffer. Norfloxacin is then extracted from the tissue homogenates using a protein precipitation and liquid-liquid extraction method.

-

Bioanalysis: The concentration of Norfloxacin in the tissue extracts is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Tissue-to-plasma concentration ratios are calculated to assess the extent of tissue distribution.

Metabolism of Norfloxacin

Norfloxacin is metabolized to a limited extent in vivo. The primary site of metabolism is believed to be the liver. Several metabolites have been identified, with modifications occurring on the piperazine ring. These metabolites generally possess significantly less antibacterial activity than the parent compound.

Excretion of Norfloxacin

The primary route of elimination for Norfloxacin is renal excretion. A significant portion of the administered dose is excreted unchanged in the urine through both glomerular filtration and active tubular secretion. A smaller fraction is eliminated in the feces, which includes unabsorbed drug and drug excreted via the biliary route.

Conclusion

The in vivo pharmacokinetic profile of this compound is expected to be dictated by the rapid in vivo hydrolysis to Norfloxacin. Norfloxacin exhibits moderate oral bioavailability, with peak plasma concentrations achieved within 1 to 2 hours. It is widely distributed into tissues and is primarily eliminated unchanged by the kidneys. The pharmacokinetic parameters can vary across different animal species. The provided experimental protocols offer a foundational framework for conducting in vivo pharmacokinetic studies to further elucidate the disposition of Norfloxacin and its prodrugs. Researchers and drug development professionals should consider these findings when designing and interpreting preclinical and clinical studies.

References

Norfloxacin Succinil: A Technical Whitepaper on a Prodrug Approach to Enhance Fluoroquinolone Properties

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While Norfloxacin Succinil is a recognized chemical entity (CAS 100587-52-8), detailed public-domain literature on its specific discovery, development history, and comprehensive experimental evaluation is scarce. This guide provides a technical overview based on the established principles of prodrug design, using Norfloxacin as a case study and presenting a representative synthesis and comparative data from related compounds to fulfill the requested technical specifications.

Introduction: The Rationale for Norfloxacin Prodrugs

Norfloxacin is a first-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death. Despite its efficacy, the clinical utility of norfloxacin is hampered by several physicochemical and pharmacokinetic challenges.

Norfloxacin is classified under the Biopharmaceutical Classification System (BCS) as a Class IV drug, characterized by both low solubility and low permeability. Its poor aqueous solubility, particularly at physiological pH, can limit its oral bioavailability and formulation options. This has driven research into various strategies to enhance its properties, including the development of salts, co-crystals, and prodrugs.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active parent compound. The primary goal of developing a norfloxacin prodrug like this compound is to overcome the limitations of the parent molecule. By attaching a succinyl group to the piperazine moiety of norfloxacin, the resulting compound, this compound, is designed with the following objectives:

-

Improved Aqueous Solubility: The addition of the carboxylic acid group in the succinyl moiety is intended to significantly increase water solubility, which could lead to better dissolution in the gastrointestinal tract and suitability for parenteral formulations.

-

Enhanced Bioavailability: By improving solubility and potentially modulating membrane transport, a prodrug can lead to more consistent and higher absorption after oral administration.

-

Modified Pharmacokinetics: The prodrug linkage can influence the distribution, metabolism, and excretion profile of the drug.

This whitepaper will explore the technical aspects of this compound as a representative water-soluble prodrug of norfloxacin.

Physicochemical and Pharmacokinetic Properties

To understand the potential advantages of this compound, it is essential to compare the properties of the parent drug with its derivatives. The following tables summarize key quantitative data for Norfloxacin. Data for this compound is not publicly available and is represented as a hypothetical target profile based on the goals of the prodrug strategy.

Table 1: Physicochemical Properties of Norfloxacin and a Hypothetical Profile for this compound

| Property | Norfloxacin | This compound (Hypothetical Target) | Rationale for Improvement |

| Molecular Formula | C₁₆H₁₈FN₃O₃ | C₂₀H₂₂FN₃O₆ | Addition of a succinyl moiety (C₄H₄O₃). |

| Molecular Weight | 319.33 g/mol | 419.41 g/mol | Increased molecular weight due to the promoiety. |

| Aqueous Solubility | 0.32 ± 0.02 mg/mL[1] | > 10 mg/mL | The free carboxylic acid on the succinyl group is expected to dramatically increase solubility in aqueous media. |

| LogP (Octanol/Water) | -1.0[2] | < -1.0 | Increased hydrophilicity from the succinyl group should lower the LogP value. |

| BCS Class | IV[1] | Potentially Class I or III | Improved solubility could change the classification, leading to better bioavailability. |

Table 2: Pharmacokinetic Parameters of Oral Norfloxacin in Humans

| Parameter | Value | Reference |

| Bioavailability | ~30-40% | [3] |

| Tmax (Time to Peak) | 1-2 hours | [3][4] |

| Cmax (Peak Conc., 400mg dose) | 1.36 - 2.0 µg/mL | [3][4] |

| Elimination Half-life | ~3-5 hours | [3][5] |

| Protein Binding | ~14% | [4] |

| Primary Excretion | Renal (~30% as unchanged drug in urine) | [3][4] |

Synthesis and Experimental Protocols

While the specific synthesis of this compound is not detailed in peer-reviewed literature, a representative protocol can be designed based on standard organic chemistry principles. The most logical approach involves the acylation of the secondary amine on the piperazine ring of norfloxacin with succinic anhydride.

Representative Protocol for Synthesis of this compound

Objective: To synthesize 7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid (this compound) via acylation of norfloxacin.

Materials:

-

Norfloxacin (1 equivalent)

-

Succinic Anhydride (1.1 equivalents)

-

Anhydrous Pyridine (solvent)

-

Diethyl Ether (for precipitation)

-

Hydrochloric Acid (0.1 N, for workup)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Norfloxacin (1 eq.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature until all solids are dissolved.

-

Acylation: Add succinic anhydride (1.1 eq.) to the solution in portions.

-

Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Norfloxacin) is consumed.

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing an excess of cold diethyl ether with vigorous stirring. This will cause the product to precipitate.

-

Filtration: Collect the precipitate by vacuum filtration and wash it several times with diethyl ether to remove residual pyridine.

-

Purification: The crude product can be further purified by re-dissolving it in a minimal amount of a slightly basic aqueous solution (e.g., dilute sodium bicarbonate), followed by acidification with 0.1 N HCl to precipitate the purified product. Filter the solid, wash with cold deionized water, and dry under a vacuum.

-

Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with the development of this compound.

Caption: Prodrug activation pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. synthesis-and-characterization-of-a-new-norfloxacin-resorcinol-cocrystal-with-enhanced-solubility-and-dissolution-profile - Ask this paper | Bohrium [bohrium.com]

- 3. This compound | 100587-52-8 | Benchchem [benchchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

Enhancing Norfloxacin: A Technical Guide to Prodrugs and Novel Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the landscape of Norfloxacin modification through prodrug synthesis and encapsulation in novel drug delivery systems. It aims to provide a comprehensive overview of strategies employed to overcome the inherent limitations of Norfloxacin, such as its poor solubility and limited bioavailability, thereby enhancing its therapeutic efficacy. This document details experimental protocols, presents key quantitative data in structured tables, and visualizes complex workflows and relationships through diagrams.

Introduction: The Case for Norfloxacin Enhancement

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair. Despite its potent antimicrobial activity, the clinical utility of Norfloxacin is hampered by its low aqueous solubility and consequently, poor and variable oral bioavailability. These limitations necessitate the exploration of innovative formulation and chemical modification strategies.

Prodrug design and encapsulation in novel drug delivery systems, such as nanoparticles, represent two promising approaches to address these challenges. Prodrugs are inactive derivatives that, upon administration, undergo enzymatic or chemical conversion in the body to release the active parent drug. This approach can be utilized to transiently modify the physicochemical properties of a drug, such as its lipophilicity and solubility, to improve absorption. Similarly, nano-encapsulation can protect the drug from degradation, control its release profile, and enhance its uptake across biological membranes.

This guide will delve into the specifics of these advanced approaches as applied to Norfloxacin.

The Prodrug Approach: Enhancing Norfloxacin's Physicochemical Properties

The synthesis of Norfloxacin prodrugs is a key strategy to improve its pharmacokinetic profile. By masking the polar functional groups of the Norfloxacin molecule, it is possible to increase its lipophilicity, which can lead to enhanced membrane permeability and oral absorption.

Types of Norfloxacin Prodrugs

Several classes of Norfloxacin prodrugs have been investigated, primarily focusing on modifications at the piperazinyl nitrogen. These include amide-based, N-Mannich base, and lipid-based prodrugs.

-

Amide-Based Prodrugs: These are synthesized by forming an amide linkage between the piperazinyl secondary amine of Norfloxacin and a suitable carboxylic acid-containing promoiety.

-

N-Mannich Base Prodrugs: This approach involves the reaction of Norfloxacin with an aldehyde and a secondary amine to form a more lipophilic N-Mannich base.

-

Lipid-Based Prodrugs: Covalently linking a lipid moiety to Norfloxacin can significantly increase its lipophilicity and facilitate its absorption via lymphatic pathways.

Quantitative Data Presentation

The following table summarizes the reported improvement in the lipophilicity of a lipid-based Norfloxacin prodrug compared to the parent drug. The partition coefficient (log P) is a measure of lipophilicity.

| Compound | Partition Coefficient (log P) | Reference |

| Norfloxacin | 0.46 | [1][2] |

| Lipid-Based Norfloxacin Prodrug | 1.15 | [1][2] |

Experimental Protocols

This protocol outlines a representative multi-step synthesis for a lipid-based Norfloxacin prodrug.[1][2]

Step 1: Synthesis of Fatty Acid Hydrazide

-

A selected fatty acid is refluxed with an excess of hydrazine hydrate in ethanol for a specified period.

-

The reaction mixture is cooled, and the resulting fatty acid hydrazide is filtered, washed, and recrystallized.

Step 2: Preparation of 5-Formyl Salicylamide

-

Salicylamide is formylated using a suitable formylating agent (e.g., hexamethylenetetramine in the presence of an acid catalyst).

-

The product, 5-formyl salicylamide, is isolated and purified.

Step 3: Synthesis of N-Mannich Base of Norfloxacin

-

Norfloxacin is reacted with the prepared 5-formyl salicylamide in the presence of formaldehyde.

-

The resulting N-Mannich base of Norfloxacin is purified.

Step 4: Coupling of N-Mannich Base with Fatty Acid Hydrazide

-

The N-Mannich base of Norfloxacin is covalently coupled with the fatty acid hydrazide synthesized in Step 1.

-

The final lipid-based prodrug is purified and characterized.

Visualization of Synthesis Workflow

Caption: General workflow for the synthesis of a lipid-based Norfloxacin prodrug.

Novel Drug Delivery Systems: Norfloxacin-Loaded Nanoparticles

Encapsulating Norfloxacin within nanocarriers is another effective strategy to enhance its therapeutic performance. Nanoparticles can improve the solubility of hydrophobic drugs, protect them from enzymatic degradation, and provide sustained-release kinetics.

Norfloxacin-Loaded Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are colloidal carriers made from biocompatible and biodegradable lipids that are solid at room temperature. They combine the advantages of polymeric nanoparticles and liposomes.

Quantitative Data Presentation

The following table presents the physicochemical characteristics of Norfloxacin-loaded SLNs prepared by a hot homogenization and ultrasonic technique.

| Parameter | Value | Reference |

| Mean Diameter (nm) | 250 ± 5 | [3] |

| Polydispersity Index (PDI) | 0.256 ± 0.065 | [3] |

| Zeta Potential (mV) | -31.1 ± 1.85 | [3] |

| Loading Capacity (%) | 9.63 ± 0.16 | [3] |

Experimental Protocol

This protocol describes the fabrication of Norfloxacin-loaded SLNs.[3]

-

Preparation of the Lipid Phase: A solid lipid (e.g., Compritol 888 ATO) and a lipophilic surfactant (e.g., Span 80) are melted together at a temperature above the lipid's melting point. Norfloxacin is then dispersed in this molten lipid phase.

-